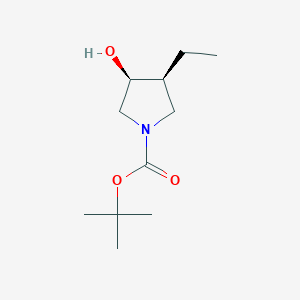
Qnihyjtwljqhsy-uhfffaoysa-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-iodophenyl carbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a carbamate group (-NHCOO-) attached to a phenyl ring substituted with an iodine atom at the para position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Methyl 4-iodophenyl carbamate can be synthesized through several methods. One common approach involves the reaction of 4-iodophenol with methyl isocyanate in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions and yields the desired carbamate product .
Industrial Production Methods: In an industrial setting, the synthesis of methyl 4-iodophenyl carbamate may involve the use of more scalable and efficient methods. For example, the reaction can be carried out in a continuous flow reactor, allowing for better control over reaction parameters and higher yields .
Analyse Chemischer Reaktionen
Types of Reactions: Methyl 4-iodophenyl carbamate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The carbamate group can be oxidized or reduced to form different functional groups, such as amides or alcohols.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate, often in the presence of a palladium catalyst.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Major Products Formed:
Substitution Reactions: Products include substituted phenyl carbamates with various functional groups replacing the iodine atom.
Oxidation and Reduction Reactions: Products include amides, alcohols, and other derivatives of the carbamate group.
Wissenschaftliche Forschungsanwendungen
Methyl 4-iodophenyl carbamate has several applications in scientific research:
Wirkmechanismus
Methyl 4-iodophenyl carbamate can be compared with other carbamate derivatives, such as:
Methyl 4-bromophenyl carbamate: Similar structure but with a bromine atom instead of iodine.
Methyl 4-chlorophenyl carbamate: Contains a chlorine atom, which also affects its chemical behavior and applications.
Uniqueness: The presence of the iodine atom in methyl 4-iodophenyl carbamate makes it unique among carbamate derivatives. Iodine’s larger atomic size and higher polarizability can influence the compound’s reactivity and interactions with biological targets .
Vergleich Mit ähnlichen Verbindungen
- Methyl 4-bromophenyl carbamate
- Methyl 4-chlorophenyl carbamate
- Methyl 4-fluorophenyl carbamate
Eigenschaften
CAS-Nummer |
13538-51-7 |
|---|---|
Molekularformel |
C8H8INO2 |
Molekulargewicht |
277.06 g/mol |
IUPAC-Name |
(4-iodophenyl) N-methylcarbamate |
InChI |
InChI=1S/C8H8INO2/c1-10-8(11)12-7-4-2-6(9)3-5-7/h2-5H,1H3,(H,10,11) |
InChI-Schlüssel |
QNIHYJTWLJQHSY-UHFFFAOYSA-N |
Kanonische SMILES |
CNC(=O)OC1=CC=C(C=C1)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![5-[4-(Methylsulfanyl)phenyl]-1H-indole](/img/structure/B13919089.png)




![(2R)-2-[Ethyl(methyl)amino]propan-1-OL](/img/structure/B13919122.png)

